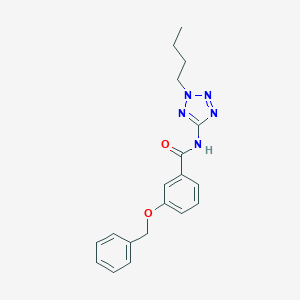![molecular formula C21H15ClN2O4S B244467 N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244467.png)
N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide, also known as CBTF, is a novel small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. CBTF is a furamide derivative that has been synthesized through a multi-step process involving several chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide is not fully understood, but it is believed to involve multiple pathways. N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide has been shown to inhibit several enzymes involved in cancer cell proliferation, including topoisomerase II and HDAC. It has also been found to modulate the expression of several genes involved in inflammation and neuroprotection, including NF-κB and BDNF.
Biochemical and Physiological Effects:
N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide has been found to have several biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of apoptosis, reduction of inflammation, and neuroprotection. N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide has also been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide for lab experiments is its low toxicity, which makes it a safer alternative to other compounds that may have harmful effects. N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one limitation of N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide is its limited solubility in water, which may make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide research. One potential direction is to investigate the anticancer activity of N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide in vivo using animal models of cancer. Another potential direction is to explore the neuroprotective effects of N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide in animal models of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide and to optimize its synthesis method for improved yield and purity.
Synthesis Methods
The synthesis of N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide involves several steps, including the condensation of 3-chloro-1-benzothiophene-2-carboxylic acid with 4-methoxyaniline, followed by the reaction of the resulting intermediate with 2-furoic acid. The final product is obtained through purification and crystallization processes. The synthesis method of N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide has been optimized to improve yield and purity, and it has been reported in several scientific publications.
Scientific Research Applications
N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have investigated the anticancer activity of N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide in different cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide has been shown to induce apoptosis and inhibit cell proliferation in these cancer cells, making it a promising candidate for cancer therapy.
In addition to its anticancer activity, N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide has also been found to have anti-inflammatory and neuroprotective effects. N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide has been shown to reduce inflammation in animal models of arthritis and colitis. It has also been found to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
properties
Molecular Formula |
C21H15ClN2O4S |
|---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
N-[3-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-4-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H15ClN2O4S/c1-27-15-9-8-12(23-20(25)16-6-4-10-28-16)11-14(15)24-21(26)19-18(22)13-5-2-3-7-17(13)29-19/h2-11H,1H3,(H,23,25)(H,24,26) |
InChI Key |
YBYANPORPUGVJT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B244384.png)


![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide](/img/structure/B244393.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B244394.png)

![N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B244399.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B244401.png)



![2-[(4-chlorophenyl)sulfanyl]-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244407.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244408.png)
